N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide
Description
N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-{[(PHENYLMETHYLENE)AMINO]OXY}ACETOHYDRAZIDE is a complex organic compound featuring an indole core, a bromine atom, and various functional groups
Properties
Molecular Formula |
C24H28BrN5O3 |
|---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
2-[(E)-benzylideneamino]oxy-N-[5-bromo-1-[(dipropylamino)methyl]-2-hydroxyindol-3-yl]iminoacetamide |
InChI |
InChI=1S/C24H28BrN5O3/c1-3-12-29(13-4-2)17-30-21-11-10-19(25)14-20(21)23(24(30)32)28-27-22(31)16-33-26-15-18-8-6-5-7-9-18/h5-11,14-15,32H,3-4,12-13,16-17H2,1-2H3/b26-15+,28-27? |
InChI Key |
GALQTCCHGWHHLR-XPDYKXCUSA-N |
Isomeric SMILES |
CCCN(CCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CO/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CCCN(CCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CON=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-{[(PHENYLMETHYLENE)AMINO]OXY}ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Introduction of the Dipropylamino Group: This step involves the alkylation of the indole nitrogen with dipropylamine, typically using a suitable alkylating agent such as an alkyl halide under basic conditions.
Formation of the Hydrazide: The final step involves the reaction of the brominated indole with phenylmethylenaminooxyacetic acid hydrazide under reflux conditions in a polar solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group in the indole core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives with hydroxyl or alkyl groups.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-{[(PHENYLMETHYLENE)AMINO]OXY}ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The indole core can bind to specific sites on proteins, modulating their activity. The bromine atom and other functional groups may enhance binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: A simpler analog with similar bromination but lacking additional functional groups.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
N-Phenylhydrazones: Compounds with similar hydrazone functionality but different core structures.
Uniqueness
N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-{[(PHENYLMETHYLENE)AMINO]OXY}ACETOHYDRAZIDE is unique due to its combination of an indole core, bromine atom, and multiple functional groups, which confer specific chemical reactivity and potential biological activity not seen in simpler analogs.
This compound’s structural complexity and potential for diverse applications make it a valuable subject for further research and development in various scientific fields.
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